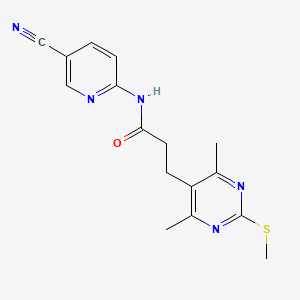

N-(5-Cyanopyridin-2-yl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide

Description

N-(5-Cyanopyridin-2-yl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide is a propanamide derivative featuring a 5-cyanopyridin-2-yl group and a substituted pyrimidine moiety (4,6-dimethyl and 2-methylsulfanyl). The propanamide backbone serves as a structural bridge between these heterocyclic systems. The cyano group on the pyridine ring may enhance electrophilic reactivity or binding affinity, while the methylsulfanyl substituent on the pyrimidine could influence lipophilicity and metabolic stability.

Propriétés

IUPAC Name |

N-(5-cyanopyridin-2-yl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5OS/c1-10-13(11(2)20-16(19-10)23-3)5-7-15(22)21-14-6-4-12(8-17)9-18-14/h4,6,9H,5,7H2,1-3H3,(H,18,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVXAUELLVSLFIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)SC)C)CCC(=O)NC2=NC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(5-Cyanopyridin-2-yl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Molecular Formula : CHNS

- Molecular Weight : 305.39 g/mol

Research indicates that this compound may interact with various biological pathways. Notably, it has shown potential as a selective antagonist for androgen receptors (AR), which are implicated in conditions such as androgenetic alopecia (AGA) and prostate cancer. The compound's ability to modulate AR signaling suggests it could be beneficial in treating hair loss disorders without the systemic side effects associated with traditional oral therapies .

Table 1: Summary of Biological Activities

Case Studies

- Androgenetic Alopecia Treatment : In a study focusing on AGA, the compound demonstrated significant hair growth-promoting effects in mouse models. It was noted for its favorable pharmacokinetic properties, providing high skin exposure while minimizing systemic absorption .

- Dopaminergic Activity : Another investigation assessed the compound's impact on motility in mice. Unlike other compounds tested, it did not exhibit antidopaminergic properties but instead showed potential as a postsynaptic dopaminergic agonist, influencing behaviors related to dopamine signaling .

Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Hair Loss Disorders : The compound's selective AR antagonism has been linked to enhanced hair follicle activity and reduced hair loss in preclinical models.

- Neurological Effects : Its interaction with dopaminergic pathways suggests possible applications in neurological disorders where dopamine modulation is beneficial.

Applications De Recherche Scientifique

Anti-inflammatory Properties

Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory effects. For instance, studies on related compounds have demonstrated their ability to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as IL-1β and TNFα.

Case Study : A study on (E)-2-cyano-N,3-diphenylacrylamide, a structurally related compound, showed that it significantly reduced edema in animal models and decreased leukocyte migration in zymosan-induced peritonitis models. This suggests that N-(5-Cyanopyridin-2-yl)-3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanamide may share similar mechanisms of action, potentially acting on molecular targets such as COX-2 and iNOS .

Anticancer Potential

The compound's structural features may also confer anticancer properties. Pyridine derivatives have been recognized for their ability to interact with various biological targets involved in cancer progression.

Case Study : Research on pyrimidine-based compounds has shown that they can inhibit tumor growth by inducing apoptosis in cancer cells. This compound could be investigated for similar effects, particularly through its influence on cell signaling pathways associated with cancer cell survival.

Comparative Analysis with Related Compounds

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related propanamide derivatives, emphasizing key structural differences and documented applications:

Key Structural and Functional Insights:

- Heterocyclic Diversity: The target compound incorporates both pyridine and pyrimidine rings, unlike propanil (single phenyl) or isoxaben (isoxazole/benzene).

- Substituent Effects: The cyano group on the pyridine ring could enhance electron-withdrawing properties, improving binding to enzymatic active sites (e.g., acetolactate synthase in herbicides) compared to propanil’s chloro substituents. The methylsulfanyl group on the pyrimidine may increase lipid solubility, aiding membrane penetration—a critical factor in pesticidal efficacy. This contrasts with fenoxacrim’s trioxo pyrimidine, which might favor polar interactions .

- Potential Applications: While propanil and fenoxacrim are established agrochemicals, the target’s hybrid structure suggests possible dual herbicidal-fungicidal activity. Its pyrimidine moiety resembles fungicidal agents like iprodione, which inhibit mitochondrial succinate dehydrogenase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.